molecular formula C12H17NO3 B1306244 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol CAS No. 383371-96-8

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol

Cat. No.: B1306244
CAS No.: 383371-96-8
M. Wt: 223.27 g/mol
InChI Key: VCIJHPGKYRBWPP-UHFFFAOYSA-N
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Description

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol is an organic compound that features a benzo[1,4]dioxin moiety linked to an ethylamino-ethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol typically involves the following steps:

    Formation of the benzo[1,4]dioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Alkylation: The benzo[1,4]dioxin ring is then alkylated using ethylamine under controlled conditions to introduce the ethylamino group.

    Hydroxylation: Finally, the ethanol moiety is introduced through hydroxylation reactions using suitable reagents like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium or platinum catalysts can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, mild temperatures.

    Substitution: Alkyl halides, nucleophiles like sodium azide or sodium cyanide, appropriate solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Reduced amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,4]dioxin moiety can interact with hydrophobic pockets in proteins, while the ethylamino-ethanol chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine
  • 6-Acetyl-1,4-benzodioxane
  • (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine

Uniqueness

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol is unique due to the presence of both the benzo[1,4]dioxin ring and the ethylamino-ethanol chain, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8-9,13-14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIJHPGKYRBWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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